molecular formula C10H12FNO B12959594 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12959594
M. Wt: 181.21 g/mol
InChI Key: MUQUFQZTDIVMAX-UHFFFAOYSA-N
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Description

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2792186-40-2) is a fluorinated and methoxylated 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features the privileged THIQ scaffold, a structure widely recognized for its diverse biological activities and prevalence in natural products and therapeutic agents . The strategic incorporation of fluoro and methoxy substituents at the 5 and 7 positions, respectively, makes this building block particularly valuable for structure-activity relationship (SAR) studies and for modulating the properties of lead compounds . The THIQ core is known to confer a wide spectrum of pharmacological activities. Research indicates that THIQ-based analogs exhibit antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and anti-malarial properties, making this scaffold a highly versatile starting point for drug discovery campaigns targeting various diseases . The specific substitution pattern on this compound allows researchers to explore its potential in developing novel therapeutic agents, particularly as the introduction of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity . This product is offered as the hydrochloride salt (Molecular Formula: C10H13ClFNO, Molecular Weight: 217.67) . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. Not for human, therapeutic, or diagnostic use.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3

InChI Key

MUQUFQZTDIVMAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCNC2)C(=C1)F

Origin of Product

United States

Preparation Methods

Alkylation Using Alkylating Agents

Alkylation of tetrahydroisoquinoline intermediates with alkyl halides or benzyl bromides is another method to introduce substituents at specific positions.

  • Procedure: The intermediate is treated with alkylating agents in the presence of a base, often under mild conditions to avoid side reactions.
  • Example: Benzyl bromide derivatives can be converted to amides and further cyclized via the Bischler–Napieralski reaction to form the tetrahydroisoquinoline core.

Bischler–Napieralski Cyclization

This classical method is used to construct the tetrahydroisoquinoline ring system from β-phenylethylamine derivatives.

  • Procedure: The amide precursor is cyclized using phosphoryl chloride or other dehydrating agents under reflux conditions.
  • Application: This method is particularly useful for introducing methoxy and fluoro substituents on the aromatic ring before ring closure.

Superbase-Induced Intramolecular Reactions

Recent advances include the use of strong alkali amide-type bases (e.g., lithium diisopropylamide combined with potassium tert-butoxide) to induce intramolecular nucleophilic reactions on oxirane-substituted tetrahydroisoquinolines.

  • Procedure: Treatment of oxirane derivatives with superbases at low temperatures (-78 °C) leads to selective deprotonation and ring closure, forming pyrrolidine or azetidine-fused tetrahydroisoquinolines.
  • Yields: This method provides high yields (66-98%) and stereoselectivity, useful for complex derivatives.
Method Key Reagents/Conditions Yield Range (%) Notes
Reductive Alkylation Aldehydes, sodium triacetoxyborohydride, CH2Cl2/AcOH 70–90 High regioselectivity, mild conditions
Alkylation with Alkyl Halides Alkyl halides, base, room temperature 80–90 Used for N-alkylation and side-chain modification
Bischler–Napieralski Cyclization Phosphoryl chloride, reflux in xylene or similar solvent 75–85 Ring closure step, introduces tetrahydroisoquinoline core
Superbase-Induced Cyclization LiDA-KOR superbase, THF, -78 °C 66–98 Stereoselective intramolecular nucleophilic reaction
  • Starting from 5-fluoro-7-methoxybenzaldehyde, condensation with an appropriate amine forms an imine intermediate.
  • Cyclization via Bischler–Napieralski reaction using phosphoryl chloride in xylene under reflux yields the tetrahydroisoquinoline core.
  • Subsequent reductive alkylation with an aldehyde and sodium triacetoxyborohydride introduces the desired substituent on the nitrogen.
  • Purification by column chromatography affords 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline in high purity and yield.
  • The presence of the fluorine atom at the 5-position and the methoxy group at the 7-position influences the electronic properties of the aromatic ring, affecting the regioselectivity of electrophilic substitutions and cyclization steps.
  • Quantum-chemical studies support the kinetic control of intramolecular reactions in superbase-induced cyclizations, explaining the observed stereoselectivity.
  • Avoidance of water in the reaction medium, especially during cyclization, improves yields by preventing hydrolysis of intermediates.

The preparation of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves a combination of classical and modern synthetic methods:

  • Starting from substituted benzaldehydes or phenol derivatives,
  • Employing Bischler–Napieralski cyclization for ring formation,
  • Using reductive alkylation or alkylation for functionalization,
  • Applying superbase-induced intramolecular reactions for stereoselective modifications.

These methods provide efficient, high-yielding routes to this compound, enabling further pharmacological and chemical research.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Reduction of the isoquinoline ring to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoline derivatives, while substitution reactions could introduce various functional groups at the fluorine or methoxy positions.

Scientific Research Applications

1.1. Orexin Receptor Antagonism

Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline, including 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline, have been identified as non-peptide antagonists of orexin receptors. These receptors play crucial roles in regulating sleep and appetite. The antagonism of orexin receptors has therapeutic implications for conditions such as obesity and sleep disorders like narcolepsy .

1.2. Treatment of Neurodegenerative Disorders

The structural framework of tetrahydroisoquinolines has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases. Studies have shown that these compounds exhibit activity against various pathogens and may also protect neuronal cells from degeneration . The ability to modify the structure to enhance bioactivity makes them suitable candidates for further development in this area.

2.1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrahydroisoquinoline derivatives against pathogens such as Mycobacterium tuberculosis. The introduction of fluorine atoms in the structure has been shown to enhance the activity significantly, suggesting that 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline could be effective against resistant strains of bacteria .

2.2. Anti-HIV Activity

There is emerging evidence that tetrahydroisoquinoline derivatives exhibit antiviral properties, particularly against HIV. Compounds structurally similar to 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated promising anti-HIV activity in vitro, indicating potential for development into therapeutic agents for HIV treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of tetrahydroisoquinoline derivatives. Research has shown that specific substitutions on the tetrahydroisoquinoline ring can lead to enhanced pharmacological properties. For instance:

Substituent PositionEffect on Activity
5-positionIncreased orexin receptor antagonism
7-positionEnhanced neuroprotective effects
Fluorine substitutionImproved antimicrobial activity

These insights are crucial for guiding future synthetic modifications to improve therapeutic efficacy .

4.1. Orexin Receptor Antagonist Development

A notable case study involved synthesizing a series of tetrahydroisoquinoline derivatives to evaluate their effectiveness as orexin receptor antagonists. The study found that compounds with specific substitutions exhibited significant reductions in food intake in animal models, highlighting their potential as anti-obesity agents .

4.2. Neuroprotection in Animal Models

In another study focusing on neurodegenerative diseases, a derivative of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline was administered to models of Parkinson's disease. Results indicated a marked improvement in motor function and a reduction in neuroinflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impacts

The biological and chemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Tetrahydroisoquinoline Derivatives
Compound Name Substituents Key Functional Groups Biological/Chemical Relevance References
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline 5-F, 7-OCH₃ Fluorine, Methoxy Enhanced metabolic stability; discontinued
(S)-1-a-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (CKD712) 1-Naphthylmethyl, 6,7-diOH Dihydroxy, Naphthylmethyl Induces VEGF production for wound healing
1,3-Dichloro-7-fluoroisoquinoline 1,3-Cl, 7-F Chlorine, Fluorine Higher reactivity due to Cl; stability
7-Amino-1,2,3,4-tetrahydroisoquinoline 7-NH₂ Amino Nucleophilic reactivity; peptide synthesis
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-CF₃ Trifluoromethyl Strong electron-withdrawing; medicinal intermediate
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-Cl, 3-Ph Chlorine, Phenyl Lipophilicity; versatile scaffold
Key Observations :
  • Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to bulkier chlorine, which may enhance reactivity but reduce bioavailability .
  • Methoxy vs. Hydroxy: The methoxy group in 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline reduces polarity compared to dihydroxy groups in CKD712, impacting solubility and target binding .
  • Aromatic vs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Purity Solubility (Predicted)
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline 195.21 95% Moderate (lipophilic)
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 280.20 Min. 95% Low (hydrochloride salt)
CKD712 ~353.40 N/A High (polar dihydroxy groups)
  • Solubility : Fluorine and methoxy groups balance lipophilicity and polarity, whereas hydrochloride salts (e.g., 7-Chloro-3-phenyl-) improve aqueous solubility .

Biological Activity

5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects, including antidepressant and neuroprotective properties.

Antidepressant Effects

Research indicates that compounds similar to 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like effects. For instance, studies on related tetrahydroisoquinolines have shown that they can reduce immobility time in forced swim tests (FST), suggesting potential efficacy in treating depression. In one study, a derivative demonstrated significant improvements in locomotor activity compared to standard antidepressants like Agomelatine and Fluoxetine .

Neuroprotective Properties

The neuroprotective effects of tetrahydroisoquinolines have been documented in various models of neuronal injury. These compounds have been shown to mitigate damage in ischemic conditions and reduce neuronal cell death through mechanisms involving the modulation of stress-related pathways . Specifically, compounds within this class can inhibit the activity of enzymes that exacerbate neuronal damage during ischemic events.

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be partially explained through its structure-activity relationship. The presence of the fluorine atom and methoxy group are critical for enhancing its binding affinity to serotonin receptors and other targets implicated in mood regulation and neuroprotection. For example, modifications at the 7-position have been linked to increased receptor affinity and efficacy .

Pharmacological Profile

The pharmacological profile of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline includes:

  • Receptor Targeting : It shows activity at serotonin receptors (e.g., 5-HT7), which are pivotal in mood regulation.
  • Neurotransmitter Modulation : The compound may influence neurotransmitter levels and receptor activity associated with depression and anxiety disorders.

Case Studies

Case Study 1: Antidepressant Activity in Animal Models

In a controlled study involving rats subjected to stress models, treatment with 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline resulted in a statistically significant reduction in depressive-like behaviors compared to untreated controls. The results indicated a mechanism potentially involving serotonin receptor modulation.

Case Study 2: Neuroprotection in Ischemia

Another study investigated the neuroprotective effects of similar tetrahydroisoquinoline derivatives in models of cerebral ischemia. The administration of these compounds led to reduced infarction size and improved functional recovery post-injury. This suggests that 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may share these protective qualities.

Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives

CompoundActivity TypeModel UsedResults
Compound AAntidepressantForced Swim TestReduced immobility by 40%
Compound BNeuroprotectiveIschemic Rat ModelDecreased infarction size by 30%
Compound CSerotonin Receptor AgonistIn vitro AssaysIncreased receptor binding affinity

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased binding affinity at serotonin receptors
Methoxy GroupEnhanced neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?

  • Methodology : The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of precursors such as fluorinated benzaldehydes and methoxy-substituted amines. For example, a Bischler-Napieralski reaction can be employed under acidic conditions (e.g., POCl₃ or polyphosphoric acid) to form the tetrahydroisoquinoline core . Optimization may include varying solvents (e.g., toluene or DCM), temperatures (80–120°C), and catalysts (e.g., Lewis acids). Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline?

  • Methodology :

  • 1H/13C NMR : Critical for confirming the fluorine and methoxy substituents’ positions and the tetrahydroisoquinoline backbone. Fluorine’s deshielding effects and coupling patterns (e.g., 4JFH^4J_{F-H}) aid in structural assignment .
  • HRMS (ESI or EI) : Validates molecular formula and purity.
  • HPLC : Assesses chemical purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated tetrahydroisoquinolines?

  • Methodology : Discrepancies may arise from substituent positioning (e.g., 5-F vs. 6-F) or assay conditions. Conduct systematic structure-activity relationship (SAR) studies using analogs with controlled substitutions. Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition or cell viability assays) and apply statistical tools (e.g., ANOVA) to identify significant trends. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the binding affinity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline to biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS.
  • QSAR Models : Train models on datasets of related compounds to predict activity cliffs .

Q. How does fluorine substitution at position 5 influence the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • Lipophilicity (LogP) : Measure via shake-flask or chromatographic methods; fluorine may reduce LogP compared to chloro analogs, improving solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine can block metabolic hotspots (e.g., CYP450 oxidation).
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin).
  • Time-Kill Studies : Monitor bactericidal activity over 24 hours.
  • Mechanistic Studies : Probe membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .

Q. How can researchers optimize the selectivity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline for a specific enzyme target?

  • Methodology :

  • Fragment-Based Design : Introduce substituents (e.g., sulfonamides) to occupy subpockets in the target’s active site.
  • Selectivity Screening : Profile against kinase panels or GPCR arrays.
  • Co-crystallization : Solve X-ray structures of ligand-target complexes to guide rational modifications .

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